molecular formula C17H29ClN2O2 B13737194 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride CAS No. 41241-00-3

2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride

Cat. No.: B13737194
CAS No.: 41241-00-3
M. Wt: 328.9 g/mol
InChI Key: PHQXNGPGKCOCFD-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a diethylamino group attached to the acetamide backbone and a 4-pentyloxyphenyl substituent. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications.

Properties

CAS No.

41241-00-3

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

2-(diethylamino)-N-(4-pentoxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-4-7-8-13-21-16-11-9-15(10-12-16)18-17(20)14-19(5-2)6-3;/h9-12H,4-8,13-14H2,1-3H3,(H,18,20);1H

InChI Key

PHQXNGPGKCOCFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)CN(CC)CC.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

Based on patent literature and experimental protocols, the key preparation steps and conditions are:

Aspect Details
Starting materials Compound with reactive carboxyl group (e.g., acid or acid chloride) and diethylamino-substituted amine
Condensing agents N,N'-Dicyclohexylcarbodiimide (DCC), N-cyclohexyl-N'-morpholinoethylcarbodiimide, N,N'-diisopropylcarbodiimide, N-ethyl-(3-dimethylaminopropyl)carbodiimide (EDC)
Bases Inorganic bases: sodium hydride, sodium hydroxide, potassium carbonate, sodium bicarbonate; Organic bases: trialkylamines (e.g., triethylamine), pyridine, morpholine derivatives
Solvents Methanol, ethanol, acetone, dioxane, acetonitrile, chloroform, methylene chloride, tetrahydrofuran, ethyl acetate, N,N-dimethylformamide, pyridine, benzene
Temperature Usually room temperature to mild heating; reaction temperature is not critical but can be optimized
Additives Alkali metal halides (e.g., sodium iodide, potassium iodide), alkali metal thiocyanates (e.g., sodium thiocyanate) to enhance reaction efficiency
Reaction time Typically 30 minutes to several hours depending on conditions

These conditions provide flexibility to optimize the synthesis depending on scale and purity requirements.

Specific Experimental Procedure Example

An example from experimental data illustrates a nitration reaction step relevant to acetamide derivatives, which can be adapted for functional group modifications:

Parameter Description
Reagents Acetic anhydride (19.6 mmol), fuming nitric acid (16.0 mmol), acetamide derivative (13.2 mmol)
Solvent Chloroform (20 mL)
Temperature Reflux (heating under reflux conditions)
Reaction time 30 minutes
Workup Dilution with water, extraction with dichloromethane, drying over magnesium sulfate, concentration
Yield 83%

This method highlights the use of acetic anhydride and nitric acid in chloroform under reflux to achieve high yield nitration, which may be part of intermediate preparation steps.

Notes on Hydrolysis and Salt Formation

  • Hydrolysis of halogenated intermediates to hydroxy derivatives can be performed under conventional hydrolysis conditions with acid or base catalysis.
  • The hydrochloride salt formation is typically achieved by treatment with methanolic hydrogen chloride or similar acid sources.
  • The presence of bases or acids during hydrolysis can influence the reaction rate and product purity.
  • Suitable bases for hydrolysis include inorganic hydroxides and carbonates, and organic bases like trialkylamines and bicyclic amines.

Summary Table of Key Preparation Parameters

Parameter Recommended Options Comments
Condensing agents DCC, EDC, N,N'-diisopropylcarbodiimide Facilitate amide bond formation
Bases Triethylamine, pyridine, sodium bicarbonate Neutralize acid by-products
Solvents Methanol, chloroform, DMF, THF Choice depends on solubility and reactivity
Temperature Room temperature to reflux Mild heating often improves yield
Additives Sodium iodide, potassium thiocyanate Enhance reaction kinetics
Reaction time 0.5 to several hours Optimize for maximum yield
Yield Up to 83% (example nitration step) High yield achievable with optimized conditions

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

One of the primary applications of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride is its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a study highlighted the efficacy of related compounds in inducing apoptosis in various cancer cell lines, suggesting that this compound could be developed into a selective anti-cancer therapeutic .

Case Study: ROS-Activated Compounds

A patent (US20130230542A1) discusses the use of ROS-activated compounds, including derivatives of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride, as selective anti-cancer therapeutics. The study demonstrated that these compounds could generate reactive oxygen species (ROS) in cancer cells, leading to increased cell death rates compared to normal cells .

Neuropharmacology

2.1 Potential Neuromodulatory Effects

The compound is also being investigated for its potential neuropharmacological effects. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors. Preliminary studies indicate that similar compounds can modulate synaptic transmission and may have implications for treating neurodegenerative diseases or mood disorders.

Materials Science

3.1 Polymerization Initiators

In materials science, 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride can serve as a polymerization initiator due to its ability to undergo radical reactions. This property makes it suitable for synthesizing various polymers with tailored properties for applications in coatings, adhesives, and drug delivery systems.

Data Table: Comparison of Polymerization Initiators

Compound NameApplication AreaProperties
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloridePolymerization InitiatorHigh reactivity, moderate stability
N-[4-(Benzyloxy)phenyl]-2-(diethylamino)acetamide hydrochlorideCoatingsEnhanced adhesion properties
4-[2-[n-[2-(4-hydroxyphenoxy)ethyl]-4-methoxyanilino]ethoxy]phenolDrug Delivery SystemsControlled release capabilities

Environmental Applications

4.1 Biodegradable Polymers

Given the increasing focus on sustainability, research is being conducted on the use of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride in creating biodegradable polymers. These materials could reduce environmental impact while maintaining functionality in applications ranging from packaging to medical devices.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The pentyloxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structure shares a common acetamide core with the following analogs, differing in aromatic substituents and side chains:

Table 1: Structural Comparison
Compound Name Aromatic Substituent Key Functional Groups Molecular Formula CAS Number
Target Compound 4-pentyloxyphenyl Diethylamino, pentyloxy ether C₁₇H₂₇ClN₂O₂* Not provided
Lidocaine Hydrochloride 2,6-dimethylphenyl Diethylamino, dimethyl C₁₄H₂₃ClN₂O 6108-05-0
2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide HCl 2,4-dimethylphenyl Diethylamino, dimethyl C₁₄H₂₂ClN₂O 17289-54-2
2-(Diethylamino)-N-mesitylacetamide HCl 2,4,6-trimethylphenyl Diethylamino, trimethyl C₁₅H₂₃ClN₂O 1027-14-1
2-(Diethylamino)-N-[[2-(octyloxy)phenyl]methyl]acetamide HCl 2-octyloxybenzyl Diethylamino, octyloxy ether C₂₁H₃₆ClN₂O₂ 106280-82-4

*Assumed formula based on structural analysis.

Key Observations :

  • Aromatic Substitution : The target compound’s 4-pentyloxy group introduces an ether-linked alkyl chain, contrasting with methyl groups in lidocaine and mesityl derivatives. This substitution increases lipophilicity compared to dimethyl analogs but less so than octyloxy derivatives .

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound Lidocaine HCl 2-(Octyloxy)benzyl Analog
Molecular Weight ~326.9* 270.8 401.0
LogP (Predicted) ~3.5–4.0† 2.4–2.9 ~6.0–6.5‡
Solubility Moderate (HCl salt) High (HCl salt) Low (long alkyl chain)
pKa (Amino Group) ~7.5–8.5 (estimated) 7.9 (lidocaine) Similar to target

*Calculated for C₁₇H₂₇ClN₂O₂.
†Predicted using alkyl chain length and substituent contributions.
‡Octyloxy group significantly increases LogP.

Key Observations :

  • The hydrochloride salt form ensures moderate aqueous solubility, critical for injectable formulations, similar to lidocaine .

Pharmacological and Metabolic Considerations

  • Mechanism of Action: Like lidocaine, the target compound likely acts as a sodium channel blocker due to the diethylamino group’s ability to stabilize the inactivated state of voltage-gated channels .
  • Metabolism : The pentyloxy ether may undergo hepatic oxidation (e.g., cytochrome P450-mediated ω- or β-oxidation), shortening its half-life compared to methyl-substituted analogs. This contrasts with lidocaine, which is metabolized via hydrolysis and N-deethylation .
  • However, the pentyloxy group’s lipophilicity may increase tissue accumulation, necessitating toxicity studies .

Biological Activity

2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride
  • Molecular Formula : C16H24ClN
  • Molecular Weight : 281.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to function as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The diethylamino group enhances its lipophilicity, facilitating better penetration through cellular membranes.

Antidepressant Effects

Recent studies have indicated that compounds similar to 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride exhibit antidepressant-like effects in animal models. These effects are often linked to increased levels of serotonin and norepinephrine in the synaptic cleft, suggesting a potential for treating mood disorders.

Analgesic Properties

Research has shown that this compound may possess analgesic properties. In controlled experiments, it was found to reduce pain responses in rodent models, potentially through modulation of pain pathways involving opioid receptors.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in certain cancer cell lines, possibly by activating specific signaling pathways associated with cell death. Further investigations are needed to elucidate the precise mechanisms involved.

Study 1: Antidepressant Activity

A study published in the Journal of Pharmacology evaluated the antidepressant effects of various acetamide derivatives, including 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride. The results indicated a significant reduction in depressive-like behaviors in mice subjected to chronic stress models, supporting its potential as a therapeutic agent for depression .

Study 2: Analgesic Effects

In a separate investigation, researchers assessed the analgesic effects of this compound using the formalin test in rats. The findings demonstrated a marked decrease in pain scores compared to control groups, suggesting effective analgesic properties .

Study 3: Anticancer Potential

A study conducted on various cancer cell lines revealed that 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride exhibited cytotoxic effects, particularly against breast and lung cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin and norepinephrine modulation
AnalgesicOpioid receptor modulation
AnticancerInduction of apoptosis

Q & A

Basic Question: What are the critical steps in synthesizing 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves:

  • Step 1 : Condensation of 4-(pentyloxy)aniline with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the acetamide intermediate.
  • Step 2 : Alkylation of the intermediate with diethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ether.

Optimization : Reaction temperature, pH (controlled via dropwise addition of bases), and solvent choice (toluene for high-temperature stability, dioxane for solubility) are critical. For example, Pd/C-catalyzed hydrogenation (40 psi, ethanol) ensures high yields in analogous acetamide syntheses . Purification via silica gel chromatography (ethyl acetate/hexane gradient) minimizes by-products .

Advanced Question: How can computational methods enhance the design of analogs with improved bioactivity?

Answer:

  • In silico docking : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using tools like AutoDock Vina. Compare results with experimental IC₅₀ values from surface plasmon resonance (SPR) assays .
  • Quantum chemical calculations : Optimize reaction pathways (e.g., transition-state energy barriers) using Gaussian08. ICReDD’s approach integrates these calculations with experimental feedback to prioritize synthetic routes .
  • QSAR modeling : Correlate substituent effects (e.g., pentyloxy chain length) with bioactivity data from structurally similar compounds (e.g., 2-(4-chloro-3-methylphenoxy) derivatives) .

Basic Question: What analytical techniques validate the purity and structure of this compound?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm purity >98%. Retention time compared to standards ensures batch consistency .
  • NMR : ¹H NMR (DMSO-d₆) identifies key signals: δ 1.1–1.4 ppm (diethylamino CH₃), δ 4.0 ppm (pentyloxy OCH₂), δ 8.2 ppm (amide NH). ¹³C NMR confirms carbonyl (170 ppm) and aromatic carbons .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z 351.2) validates molecular weight .

Advanced Question: How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data?

Answer:

  • Solubility/pharmacokinetics : Test solubility in PBS (pH 7.4) and simulated gastric fluid. Low solubility (<10 µM) may explain poor in vivo absorption. Use co-solvents (e.g., PEG 400) or nanoformulation to improve bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., cytochrome P450 oxidation). Structural modifications (e.g., fluorination at metabolically labile sites) enhance stability .
  • Target engagement : Use fluorescent probes (e.g., BODIPY-labeled analogs) to confirm target binding in live-cell imaging .

Basic Question: What are the stability considerations for long-term storage of this compound?

Answer:

  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation. Monitor via TLC (silica gel, UV detection) for decomposition spots .
  • Hygroscopicity : Use desiccants (silica gel) in sealed containers. Karl Fischer titration quantifies water content (<0.1% w/w acceptable) .
  • Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months). HPLC purity drops >5% indicate need for reformulation .

Advanced Question: How to design SAR studies for optimizing the diethylamino and pentyloxy substituents?

Answer:

  • Diethylamino group : Synthesize analogs with dimethylamino or pyrrolidino substituents. Compare log P (octanol/water partitioning) and pKₐ (via potentiometric titration) to assess lipophilicity and membrane permeability .
  • Pentyloxy chain : Replace with shorter (propoxy) or branched (isopentyloxy) chains. Evaluate IC₅₀ shifts in enzyme inhibition assays (e.g., COX-2). Longer chains may enhance hydrophobic interactions but reduce solubility .
  • Statistical analysis : Use ANOVA to identify significant activity differences (p <0.05) across analogs. Principal component analysis (PCA) clusters compounds by structural/activity profiles .

Advanced Question: What methodologies ensure scalability from lab-scale synthesis to pilot production?

Answer:

  • Process intensification : Replace batch reactions with continuous flow systems (e.g., microreactors) for diethylamino alkylation. This reduces reaction time from 12 hours to 30 minutes .
  • Quality-by-Design (QbD) : Define critical process parameters (CPPs: temperature, stirring rate) using Design of Experiments (DoE). Optimize for >90% yield and <2% impurities .
  • Waste reduction : Solvent recovery (e.g., rotary evaporation of toluene) and catalyst recycling (Pd/C filtration) align with green chemistry principles .

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